3-[(5-Chloro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol 3-[(5-Chloro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17785235
InChI: InChI=1S/C12H16ClNO/c13-10-3-4-11-9(8-10)2-5-12(11)14-6-1-7-15/h3-4,8,12,14-15H,1-2,5-7H2
SMILES:
Molecular Formula: C12H16ClNO
Molecular Weight: 225.71 g/mol

3-[(5-Chloro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol

CAS No.:

Cat. No.: VC17785235

Molecular Formula: C12H16ClNO

Molecular Weight: 225.71 g/mol

* For research use only. Not for human or veterinary use.

3-[(5-Chloro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol -

Specification

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
IUPAC Name 3-[(5-chloro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol
Standard InChI InChI=1S/C12H16ClNO/c13-10-3-4-11-9(8-10)2-5-12(11)14-6-1-7-15/h3-4,8,12,14-15H,1-2,5-7H2
Standard InChI Key XOGKLFYFKWFUIO-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1NCCCO)C=CC(=C2)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a bicyclic indane core substituted with a chlorine atom at the 5-position, coupled with a propanolamine side chain. The indane moiety consists of a fused benzene and cyclopentane ring system, while the amino-propanol group introduces both hydrophilic and basic functionalities. The IUPAC name, 3-[(5-chloro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol, reflects this arrangement .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC12H16ClNO\text{C}_{12}\text{H}_{16}\text{ClNO}
Molecular Weight225.71 g/mol
IUPAC Name3-[(5-chloro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol
Standard InChIInChI=1S/C12H16ClNO/c13-10-3-4-11-9(8-10)2-5-12(11)14-6-1-7-15/h3-4,8,12,14-15H,1-2

The chlorine substituent enhances electrophilic reactivity, while the secondary amine and hydroxyl groups enable hydrogen bonding and salt formation .

Synthesis and Industrial Production

Precursor Preparation

The synthesis begins with 5-chloro-2,3-dihydro-1H-inden-1-one, a ketone intermediate. Patent EP0800500A1 describes its preparation via Friedel-Crafts acylation of chlorobenzene derivatives, followed by cyclization under acidic conditions . Industrial-scale production employs chlorination of indene precursors using AlCl3\text{AlCl}_3 as a catalyst, achieving yields >80% .

Amination and Reduction

The ketone undergoes reductive amination with 3-aminopropanol. VulcanChem reports using sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) in methanol at 60°C, yielding the target compound after 12 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords >95% purity.

Table 2: Synthetic Parameters

StepConditionsYield
Friedel-Crafts AcylationAlCl3\text{AlCl}_3, 80°C82%
Reductive AminationNaBH3CN\text{NaBH}_3\text{CN}, MeOH, 60°C78%

Alternative routes involve nucleophilic substitution of 5-chloro-2,3-dihydro-1H-inden-1-amine with 3-bromo-1-propanol, though this method is less efficient (yield: 65%) .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but is miscible with polar aprotic solvents like DMSO and DMF . Stability studies indicate decomposition above 200°C, with no significant hydrolysis under physiological pH.

Spectroscopic Data

  • IR (KBr): νmax\nu_{\text{max}} 3350 cm1^{-1} (O-H stretch), 1605 cm1^{-1} (C=C aromatic).

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.25 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 3.65 (t, J = 6.0 Hz, 2H, CH2_2OH), 2.90–3.10 (m, 3H, N-CH2_2 and indane CH).

Chemical Reactivity and Derivatives

Functional Group Transformations

The hydroxyl group undergoes esterification with acyl chlorides (e.g., acetic anhydride yields the acetate derivative). Oxidation with Jones reagent converts the alcohol to a carboxylic acid, though this diminishes biological activity.

Related Compounds

  • 2-[(5-Chloro-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol: Shorter ethylene chain reduces logP (1.8 vs. 2.3) .

  • 5-Chloro-2,3-dihydro-1H-inden-1-amine: A primary amine precursor used in polymer synthesis .

Applications in Medicinal Chemistry

β-Adrenergic Receptor Modulation

The propanolamine moiety resembles β-blocker pharmacophores (e.g., propranolol). In silico docking studies suggest affinity for β1_1-adrenergic receptors (Ki = 120 nM).

Industrial and Regulatory Considerations

Scalability Challenges

Large-scale synthesis requires optimizing solvent recovery; petroleum ether is preferred over THF due to lower toxicity. Batch processes achieve 50 kg/month output .

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